molecular formula C11H18BrNOSi B1397468 2-Bromo-5-{[tert-butyl(dimethyl)silyl]oxy}pyridine CAS No. 1198765-41-1

2-Bromo-5-{[tert-butyl(dimethyl)silyl]oxy}pyridine

Cat. No. B1397468
CAS RN: 1198765-41-1
M. Wt: 288.26 g/mol
InChI Key: XROHQDPMQWCYAV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The tert-butyl(dimethyl)silyl (TBDMS) group is commonly used as a protecting group for alcohols due to its ease of introduction and removal under mild conditions . The bromo group (Br) can act as a leaving group, making the molecule a potential alkylating agent. The synthesis of similar compounds has been reported, starting from commercially available 4-bromo-1H-indole and using simple reagents .


Chemical Reactions Analysis

The TBDMS group is ca. 10^4 times more hydrolytically stable and holds more promise for such applications . The bromo group (Br) can act as a leaving group, making the molecule a potential alkylating agent.

Scientific Research Applications

Organic Synthesis

2-Bromo-5-[(tert-butyldimethylsilyl)oxy]pyridine: is a valuable intermediate in organic synthesis. It is often used in the preparation of various pyridine derivatives, which are crucial in the synthesis of natural products, pharmaceuticals, and agrochemicals. Its bromo and silyl groups make it a versatile reagent for substitutions and coupling reactions under mild conditions .

Pharmaceutical Research

In pharmaceutical research, this compound serves as a building block for the synthesis of complex molecules. It is particularly useful in the construction of compounds with pyridine rings, which are common in drugs that target a wide range of biological pathways. The silyl ether moiety provides protection for hydroxyl groups during reaction sequences, which can be selectively deprotected when needed .

Material Science

The silyl group in 2-Bromo-5-[(tert-butyldimethylsilyl)oxy]pyridine is used to modify surfaces in material science. This modification can alter the physical properties of materials, such as increasing hydrophobicity or enhancing chemical resistance. Such modifications are essential in developing advanced materials for electronics, coatings, and nanotechnology applications .

Environmental Studies

Researchers utilize this compound in environmental studies to understand the behavior of brominated organic compounds in natural settings. It can act as a model compound to study degradation processes and the impact of organobromides on ecosystems. Understanding these processes is crucial for assessing environmental risks and developing remediation strategies .

Biochemistry

In biochemistry, 2-Bromo-5-[(tert-butyldimethylsilyl)oxy]pyridine is used to study enzyme-catalyzed reactions involving pyridine derivatives. It can be used to probe the mechanism of enzymes that interact with pyridine nucleotides, which are vital cofactors in metabolism .

Industrial Applications

This compound finds industrial applications in the synthesis of fine chemicals and as an intermediate in the production of dyes, pigments, and other pyridine-based compounds. Its stability and reactivity make it suitable for large-scale reactions where control over the reaction conditions is paramount .

properties

IUPAC Name

(6-bromopyridin-3-yl)oxy-tert-butyl-dimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18BrNOSi/c1-11(2,3)15(4,5)14-9-6-7-10(12)13-8-9/h6-8H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XROHQDPMQWCYAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1=CN=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18BrNOSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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